molecular formula C6H12Cl2O B1585246 1-Chloro-3-(3-chloropropoxy)propane CAS No. 629-36-7

1-Chloro-3-(3-chloropropoxy)propane

Cat. No. B1585246
CAS RN: 629-36-7
M. Wt: 171.06 g/mol
InChI Key: SMANNJALMIGASX-UHFFFAOYSA-N
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Description

1-Chloro-3-(3-chloropropoxy)propane is an organic compound with the molecular formula C6H12Cl2O and a molecular weight of 171.07 . It is also known as 1,7-二氯-4-氧杂庚烷 in Chinese .


Molecular Structure Analysis

The InChI code for 1-Chloro-3-(3-chloropropoxy)propane is 1S/C6H12Cl2O/c7-3-1-5-9-6-2-4-8/h1-6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Chloro-3-(3-chloropropoxy)propane is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 and a boiling point of 210.2±15.0 °C at 760 mmHg . The compound is sealed in dry conditions and stored at 2-8°C .

Scientific Research Applications

Synthesis and Polymerization Initiators

1-Chloro-3-(3-chloropropoxy)propane and its derivatives have been explored for use in synthesis processes. For instance, Feng (2005) describes the preparation of 1-Chloro-3-(2′-ethoxyethoxy)-propane from 3-chloro-propanol, which can then be used to synthesize 3-(2′-Ethoxyethoxy)propyl lithium. This compound serves as an anion polymerization initiator, showcasing the potential of 1-Chloro-3-(3-chloropropoxy)propane in polymer chemistry (Feng, 2005).

Analytical Chemistry

In analytical chemistry, derivatives of 1-Chloro-3-(3-chloropropoxy)propane are used in methodologies for determining impurities in drugs. Gooty et al. (2016) developed a gas chromatography-mass spectrometry (GC-MS) method for determining genotoxic impurities in Fudosteine drugs, which included 3-chloro-1-propanol and 1,3-dichloropropane (Gooty et al., 2016).

Antioxidant Properties

1-Chloro-3-(3-chloropropoxy)propane derivatives have been investigated for their antioxidant properties. Veer (2010) explored 1:3-Bis-phenylamino-propane, derived from 1:3-diaminopropane, which exhibits antioxidant properties useful for rubber (Veer, 2010).

Food Contamination Analysis

The compound and its related structures are significant in the study of food contamination. Hamlet et al. (2002) reviewed the occurrence of 3-chloro-propane-1,2-diol (a related compound) in various food products, highlighting the importance of these compounds in food safety analysis (Hamlet et al., 2002).

Organic Synthesis and Ligand Formation

1-Chloro-3-(3-chloropropoxy)propane derivatives are crucial in organic synthesis and as ligands for complex formation. Russavskaya et al. (2006) demonstrated the synthesis of poly(trimethylene diselenides) from 1-bromo-3-chloropropane and elemental selenium, leading to important reagents for organic synthesis (Russavskaya et al., 2006).

Catalytic Applications

The compound's derivatives are used in catalysis. Finocchio et al. (2000) studied the conversion of C3 organic compounds over V–W–TiO2 SCR catalysts, showing their relevance in catalytic processes (Finocchio et al., 2000).

Food Safety and Quality Control

1-Chloro-3-(3-chloropropoxy)propane and its related compounds also play a role in ensuring food safety and quality. Brereton et al. (2001) conducted a collaborative study for the determination of 3-chloro-1,2-propanediol in foods, using gas chromatography with mass spectrometric detection (Brereton et al., 2001).

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of 1-Chloro-3-(3-chloropropoxy)propane are used in the synthesis of β-blockers. Bredikhin et al. (2018) discussed the synthesis of β-blocker bupranolol from 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane, a compound related to 1-Chloro-3-(3-chloropropoxy)propane (Bredikhin et al., 2018).

Environmental Applications

The environmental impact of 1-Chloro-3-(3-chloropropoxy)propane derivatives is also a research focus. Zhang et al. (2017) studied the atmospheric oxidation of chlorinated alkenes, including compounds similar to 1-Chloro-3-(3-chloropropoxy)propane, to understand their environmental behavior (Zhang et al., 2017).

Safety And Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H301-H311-H331-H341, which indicate toxicity if swallowed, in contact with skin, or if inhaled, and potential to cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-chloro-3-(3-chloropropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2O/c7-3-1-5-9-6-2-4-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMANNJALMIGASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCCCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060872
Record name 1,1'-Oxybis[3-chloropropane]
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Molecular Weight

171.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(3-chloropropoxy)propane

CAS RN

629-36-7
Record name 1,1′-Oxybis[3-chloropropane]
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Record name Propane, 1,1'-oxybis(3-chloro-
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Record name 629-36-7
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Record name Propane, 1,1'-oxybis[3-chloro-
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Record name 1,1'-Oxybis[3-chloropropane]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3-chloropropyl) ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MO Rahman, SS Ahmed, AS Alqahtani… - Journal of …, 2023 - Taylor & Francis
The underdeveloped countries with large populations are facing a grave global threat in the form of cholera. Vibrio cholerae, the etiologic agent of Cholera has drawn attention recently …
Number of citations: 3 www.tandfonline.com

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